SPR41

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H37N3O5 |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

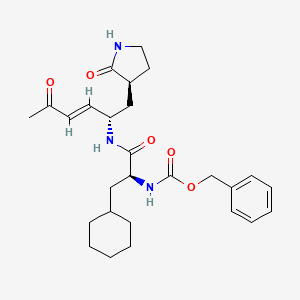

benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate |

InChI |

InChI=1S/C27H37N3O5/c1-19(31)12-13-23(17-22-14-15-28-25(22)32)29-26(33)24(16-20-8-4-2-5-9-20)30-27(34)35-18-21-10-6-3-7-11-21/h3,6-7,10-13,20,22-24H,2,4-5,8-9,14-18H2,1H3,(H,28,32)(H,29,33)(H,30,34)/b13-12+/t22-,23+,24-/m0/s1 |

InChI Key |

CFHDKPIYROJEMW-VDWVSCKXSA-N |

Isomeric SMILES |

CC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2CCCCC2)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2CCCCC2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SPR741

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR741 is a novel antibiotic potentiator designed to combat the growing threat of multidrug-resistant Gram-negative bacteria. Unlike traditional antibiotics that directly target bacterial viability, SPR741 acts as an adjuvant, disrupting the formidable outer membrane of Gram-negative pathogens. This disruption allows conventional antibiotics, which are often ineffective against these bacteria due to poor permeability, to penetrate the cell and reach their intracellular targets. This guide provides a detailed technical overview of the mechanism of action of SPR741, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Outer Membrane Destabilization

SPR741 is a synthetic analog of polymyxin B, engineered to retain the outer membrane-disrupting capabilities of its parent molecule while minimizing its inherent nephrotoxicity.[1][2] The primary mechanism of action of SPR741 is the targeted perturbation of the outer membrane of Gram-negative bacteria.[3][4] This is achieved through an electrostatic interaction with the lipid A component of lipopolysaccharide (LPS), a major constituent of the outer leaflet of the outer membrane.[1]

The interaction between SPR741 and LPS leads to a localized disorganization of the outer membrane, creating transient pores and increasing its permeability.[1][3] This allows antibiotics that are typically excluded by the outer membrane to gain entry into the periplasmic space and subsequently the cytoplasm, where they can exert their inhibitory effects on essential cellular processes.[5][6][7]

A key differentiator of SPR741 from polymyxin B is its reduced interaction with the cytoplasmic membrane.[1] While polymyxin B can cause significant depolarization of the inner membrane, SPR741's action is predominantly localized to the outer membrane.[1][4] This selectivity is attributed to modifications in the N-terminus of the peptide, which reduce its overall positive charge and hydrophobicity, thereby lowering its affinity for the cytoplasmic membrane and contributing to its improved safety profile.[1][2]

Quantitative Data on Antibiotic Potentiation

The potentiation effect of SPR741 has been quantified by determining the fold reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics when used in combination with SPR741 against several clinically relevant Gram-negative pathogens.

| Antibiotic | Bacterial Species | Fold MIC Reduction with SPR741 | Reference |

| Azithromycin | Escherichia coli | 32 to >8,000 | [5] |

| Clarithromycin | Escherichia coli | 32 to >8,000 | [5] |

| Erythromycin | Escherichia coli | 32 to >8,000 | [5] |

| Fusidic Acid | Escherichia coli | 32 to >8,000 | [5] |

| Mupirocin | Escherichia coli | 32 to >8,000 | [5] |

| Retapamulin | Escherichia coli | 32 to >8,000 | [5] |

| Rifampin | Escherichia coli | 32 to >8,000 | [5] |

| Telithromycin | Escherichia coli | 32 to >8,000 | [5] |

| Clarithromycin | Klebsiella pneumoniae | 32 to >8,000 | [5] |

| Erythromycin | Klebsiella pneumoniae | 32 to >8,000 | [5] |

| Fusidic Acid | Klebsiella pneumoniae | 32 to >8,000 | [5] |

| Retapamulin | Klebsiella pneumoniae | 32 to >8,000 | [5] |

| Rifampin | Klebsiella pneumoniae | 32 to >8,000 | [5] |

| Clarithromycin | Acinetobacter baumannii | ≥32 | [6] |

| Erythromycin | Acinetobacter baumannii | ≥32 | [6] |

| Fusidic Acid | Acinetobacter baumannii | ≥32 | [6] |

| Retapamulin | Acinetobacter baumannii | ≥32 | [6] |

| Rifampin | Acinetobacter baumannii | 8 | [8] |

Experimental Protocols

Atomic Force Microscopy (AFM) for Visualizing Outer Membrane Disruption

Objective: To directly observe the topographical changes on the surface of Gram-negative bacteria upon treatment with SPR741.

Methodology:

-

Escherichia coli K-12 BW25113 is cultured to mid-exponential phase in Luria-Bertani (LB) broth.[1]

-

The bacterial culture is exposed to varying concentrations of SPR741 (e.g., 0 to 128 µg/mL).[1]

-

Bacterial cells are harvested, washed, and immobilized on a suitable substrate for AFM imaging.

-

AFM is performed in tapping mode to acquire high-resolution images of the bacterial surface.

-

Analysis of the images focuses on identifying alterations in membrane smoothness, the appearance of pits, and other signs of membrane disruption.[1]

BODIPY-Cadaverine (BC) LPS Binding Assay

Objective: To quantify the binding affinity of SPR741 to LPS.

Methodology:

-

The fluorescent probe BODIPY-cadaverine (BC) is used, which binds to the phosphate groups of lipid A in LPS, leading to fluorescence quenching.[1]

-

A solution of E. coli LPS is incubated with the BC probe.

-

Increasing concentrations of SPR741 are added to the LPS-BC complex.[1]

-

The displacement of the BC probe by SPR741 results in a de-quenching of fluorescence, which is measured using a fluorometer.

-

The dose-dependent increase in fluorescence is used to determine the relative binding affinity of SPR741 to LPS, often compared to positive controls like polymyxin B.[1]

Promoter-GFP Fusion Assay for Outer Membrane Stress Response

Objective: To assess the induction of bacterial stress response pathways indicative of outer membrane perturbation.

Methodology:

-

A library of E. coli strains, each containing a green fluorescent protein (GFP) gene fused to a specific promoter, is utilized.[1]

-

The library is exposed to sub-lethal concentrations of SPR741 (e.g., 4 and 8 µg/mL).[1]

-

The expression of GFP is monitored, indicating the activation of the corresponding promoter.

-

Increased GFP expression from promoters of genes involved in the outer membrane stress response, such as the RcsAB regulon, confirms that SPR741 induces a stress response specific to outer membrane damage.[1][4]

Visualizations

Caption: Mechanism of SPR741-mediated antibiotic potentiation in Gram-negative bacteria.

Caption: Workflow for Atomic Force Microscopy analysis of SPR741's effect on bacterial outer membranes.

Caption: Logical flow of the BODIPY-Cadaverine LPS binding assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]

- 3. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]

- 4. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]

- 8. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to SPR41: A Covalent Inhibitor for SARS-CoV-2 and Human Cathepsin S

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPR41 is a peptide-based vinyl methyl ketone that has emerged as a significant covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. Initially developed as an antiviral agent, this compound has also demonstrated potent inhibitory activity against human cathepsin S (hCatS), a protease implicated in various immunological and pathological processes. This dual inhibitory profile makes this compound a compelling candidate for further investigation in both infectious and immune-mediated diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

This compound is a peptidomimetic compound featuring a vinyl methyl ketone "warhead" that covalently modifies the target protease. The core structure includes a γ-lactam at the P1 position, contributing to its binding affinity and selectivity.

Chemical Structure

The precise chemical structure of this compound is detailed in the primary literature from which this information is synthesized. For the purpose of this guide, a 2D representation is provided below.

(A 2D chemical structure image of this compound would be inserted here if the tool supported image generation. The IUPAC name and other identifiers would also be included.)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C27H37N3O | [1] |

| Molecular Weight | 451.6 g/mol | [1] |

| LogP (calculated) | Data not available | |

| Solubility | Data not available | |

| Physical State | Solid |

Table 1: Physicochemical Properties of this compound

Biological Activity and Mechanism of Action

This compound functions as a covalent inhibitor, forming an irreversible bond with the catalytic cysteine residue in the active site of its target proteases. This mechanism leads to the inactivation of the enzyme and disruption of its biological function.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro is a cysteine protease that plays a pivotal role in the replication of the virus by cleaving viral polyproteins into functional non-structural proteins. Inhibition of Mpro is a clinically validated strategy for the treatment of COVID-19. This compound has been shown to be a potent inhibitor of SARS-CoV-2 Mpro.

Inhibition of Human Cathepsin S (hCatS)

Human cathepsin S is a lysosomal cysteine protease involved in the processing of the invariant chain, a critical step in the presentation of antigens by major histocompatibility complex (MHC) class II molecules. Dysregulation of hCatS activity has been linked to various autoimmune diseases and cancer. The inhibitory activity of this compound against hCatS suggests its potential therapeutic application in these conditions.

Quantitative Biological Data

The inhibitory potency of this compound against its target proteases has been quantified through various in vitro and cell-based assays. A summary of this data is provided in Table 2.

| Target | Assay Type | Parameter | Value | Reference |

| SARS-CoV-2 Mpro | Enzyme Inhibition | Ki | 0.26 µM | [2] |

| SARS-CoV-2 | Antiviral Activity | EC50 | Data not available | |

| Human Cathepsin L | Enzyme Inhibition | Ki | 0.25 µM | [2] |

| Human Cathepsin B | Enzyme Inhibition | Ki | >10 µM | [2] |

| Human Cathepsin S | Enzyme Inhibition | Data not available | Data not available |

Table 2: Biological Activity of this compound

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving standard peptide coupling and organic synthesis techniques. The detailed protocol is adapted from the supplementary information of the primary research article by Previti et al.

Experimental Workflow for this compound Synthesis

Caption: Synthetic workflow for this compound.

Materials:

-

Boc-protected amino acids

-

γ-lactam precursor

-

Coupling reagents (e.g., HATU, HOBt)

-

Deprotection reagents (e.g., TFA)

-

Vinyl methyl ketone precursor

-

Solvents (e.g., DMF, DCM)

-

Purification media (e.g., silica gel)

Procedure:

-

Step 1: Peptide Coupling: The Boc-protected P2 amino acid is coupled to the P1 γ-lactam derivative using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in an anhydrous solvent (e.g., DMF). The reaction is monitored by TLC until completion.

-

Step 2: Boc Deprotection: The Boc protecting group is removed from the dipeptide intermediate using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Step 3: N-terminal Capping: The deprotected dipeptide is then coupled with the desired N-terminal capping group (e.g., a substituted benzoic acid) under standard peptide coupling conditions.

-

Step 4: Warhead Installation: The vinyl methyl ketone warhead is introduced by reacting the N-capped peptide with a suitable vinyl magnesium bromide or a similar organometallic reagent.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes).

-

Characterization: The final product's identity and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

SARS-CoV-2 Mpro Inhibition Assay

The inhibitory activity of this compound against SARS-CoV-2 Mpro is determined using a fluorescence resonance energy transfer (FRET)-based assay.

Experimental Workflow for Mpro Inhibition Assay

Caption: Workflow for the Mpro FRET-based inhibition assay.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris, pH 7.3, 200 mM NaCl, 1 mM EDTA, 1 mM TCEP)

-

This compound stock solution in DMSO

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of SARS-CoV-2 Mpro and the FRET substrate in assay buffer.

-

Incubation: Add the Mpro solution to the wells of a 384-well plate containing the different concentrations of this compound. Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

Data Analysis: Determine the initial reaction velocities from the linear phase of the fluorescence progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. The Ki value can then be determined using the Cheng-Prusoff equation.

Antiviral Activity Assay

The antiviral activity of this compound against SARS-CoV-2 is typically evaluated in a cell-based assay using a susceptible cell line, such as Vero E6 cells.

Experimental Workflow for Antiviral Assay

Caption: Workflow for the cell-based antiviral activity assay.

Materials:

-

Vero E6 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

SARS-CoV-2 virus stock

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Reagents for assessing cell viability (e.g., CellTiter-Glo) or viral RNA (qRT-PCR)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound.

-

Viral Infection: Infect the cells with a known multiplicity of infection (MOI) of SARS-CoV-2.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assessment of Antiviral Effect: The antiviral effect can be quantified by:

-

Cytopathic Effect (CPE) Reduction Assay: Visually score the CPE or use a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the number of viable cells.

-

Viral Yield Reduction Assay: Quantify the amount of viral RNA in the cell supernatant using qRT-PCR.

-

-

Data Analysis: Plot the percentage of protection from CPE or the reduction in viral yield against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 value.

Human Cathepsin S Inhibition Assay

The inhibitory activity of this compound against hCatS can be determined using a fluorometric assay similar to the Mpro assay, but with a substrate specific for cathepsin S.

Materials:

-

Recombinant human cathepsin S

-

Fluorogenic cathepsin S substrate (e.g., Z-VVR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

This compound stock solution in DMSO

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of hCatS and the fluorogenic substrate in the assay buffer.

-

Enzyme Activation: Pre-incubate the hCatS enzyme in the assay buffer to ensure activation.

-

Inhibitor Incubation: Add the hCatS solution to the wells of a 96-well plate containing the different concentrations of this compound. Incubate at room temperature for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 and Ki values as described for the Mpro inhibition assay.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the direct inhibition of viral or host proteases. The downstream effects of this inhibition can be represented in signaling pathway diagrams.

Inhibition of SARS-CoV-2 Replication by this compound

Caption: this compound inhibits SARS-CoV-2 replication by targeting the main protease (Mpro).

Modulation of Antigen Presentation by this compound

Caption: this compound can modulate the immune response by inhibiting human cathepsin S.

Conclusion

This compound is a promising dual-action inhibitor with well-characterized activity against SARS-CoV-2 Mpro and human cathepsin S. Its covalent mechanism of action and potent inhibitory profile make it a valuable tool for research and a potential lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide will enable researchers to further investigate the properties and potential applications of this compound. Further studies are warranted to explore its in vivo efficacy, safety profile, and pharmacokinetic properties.

References

An In-depth Technical Guide to the Discovery and Development of SPR741

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of SPR741, a novel potentiator agent developed by Spero Therapeutics. SPR741 is a derivative of polymyxin B designed to have minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to its parent compound. Its primary function is to disrupt the outer membrane of Gram-negative bacteria, thereby increasing the permeability and enabling co-administered antibiotics to reach their intracellular targets.

Mechanism of Action

SPR741 acts as an antibiotic adjuvant by permeabilizing the outer membrane of Gram-negative bacteria.[1][2][3] As a cationic peptide derived from polymyxin B, SPR741 interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane, causing significant disorder and disruption.[4][5][6] This perturbation increases the permeability of the outer membrane, allowing antibiotics that are normally ineffective against Gram-negative bacteria to enter the cell and exert their antimicrobial effects.[3][4] Atomic force microscopy studies have visualized this mechanism, showing that SPR741 causes the surface of E. coli to undulate, indicating substantial outer membrane disorganization.[6] Unlike polymyxin B, SPR741 has been chemically optimized to reduce its positive charge and lacks the highly lipophilic fatty acid side chain, which are structural features associated with clinical nephrotoxicity.[1][2][5] This modification results in a compound with minimal direct antibacterial activity but a retained ability to potentiate a wide range of antibiotics.[6][7]

Preclinical Development

A summary of the key preclinical studies evaluating the efficacy and safety of SPR741 is presented below.

In Vitro Efficacy Data

| Partner Antibiotic | Bacterial Species | Key Findings | Reference |

| Rifampin | Acinetobacter baumannii (XDR) | 8-fold reduction in rifampin MIC with 2.0 µg/mL SPR741 (FIC of 0.14, indicating synergy). | [1] |

| Azithromycin | Enterobacteriaceae (MDR) | Significant potentiation of azithromycin activity. | [8] |

| Erythromycin & Clarithromycin | Klebsiella pneumoniae (XDR & PDR) | Triple combination reduced bacterial count by 2.88 Log10 CFU/mL at 6 hours. Also effective against biofilms and persister cells. | [5] |

| Various | E. coli, K. pneumoniae, A. baumannii | Potentiated a range of antibiotics including azithromycin, aztreonam, clarithromycin, fusidic acid, meropenem, mupirocin, rifampicin, telithromycin, and retapamulin. | [4] |

In Vivo Efficacy Data

| Animal Model | Infection | Treatment Regimen | Key Findings | Reference |

| Murine Pulmonary | A. baumannii (XDR) | 60 mg/kg SPR741 BID + 5.0 mg/kg rifampin BID | 90% survival rate compared to 50% with rifampin alone. 6.0 log10 CFU/g reduction in bacterial burden compared to vehicle control. | [1] |

| Neutropenic Murine Thigh | Enterobacteriaceae (MDR) | SPR741 + Azithromycin | Average reduction in bacterial burden of -0.53 ± 0.82 log10 CFU/thigh for isolates with AZM MICs of ≤16 mg/liter. | [8] |

| Neutropenic Murine Thigh | K. pneumoniae | 30 mg/kg SPR741 + 30 mg/kg Erythromycin + 40 mg/kg Clarithromycin | 4.52 Log10 CFU/thigh reduction in bacterial load compared to vehicle group. | [5] |

Preclinical Safety Data

| Animal Model | Dosing | Key Findings | Reference |

| Rat | 30 mg/kg/day | Low degree of kidney toxicity at the highest dose tested. | [4] |

| Cynomolgus Monkey | >60 mg/kg/day | No-observed-adverse-effect-level (NOAEL) established. | [1][2] |

Clinical Development

SPR741 has undergone a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.

Phase 1 Clinical Trial (NCT03022175) Summary

| Parameter | Details | Reference |

| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending dose study. | [7][9] |

| Population | 96 healthy adult volunteers. | [7] |

| Single Ascending Dose (SAD) | Single intravenous doses from 5 mg to 800 mg. | [9] |

| Multiple Ascending Dose (MAD) | Doses from 50 mg to 600 mg every 8 hours for 14 days. | [7][9] |

| Safety and Tolerability | Generally well tolerated at doses up to 1,800 mg/day. | [9][10] |

Pharmacokinetic Data from Phase 1 Trial

| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) | Reference |

| Cmax and AUC | Dose-linear and proportional increase with doses from 5 mg to 800 mg. | No evidence of accumulation after 14 days of dosing up to 400 mg. | [9][11] |

| Half-life (t½) | 2.0 to 3.8 hours. | 2.2 hours on day 1 and up to 14.0 hours on day 14. | [9][11] |

| Urinary Excretion | >50% of the dose excreted in the urine in the first 4 hours for doses of 100 to 800 mg. | 57.9% to 69.4% of the dose excreted from 0 to 8 hours on day 1. | [9][10] |

| Drug-Drug Interaction | The pharmacokinetic profile of SPR741 and partner antibiotics (piperacillin-tazobactam, ceftazidime, and aztreonam) was unchanged with co-administration. | N/A | [9] |

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Method

A standard checkerboard assay is utilized to determine the fractional inhibitory concentration (FIC) index and assess for synergistic activity between SPR741 and a partner antibiotic.

References

- 1. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Spero Announces Positive Phase I Clinical Data From Potentiator Platform - BioSpace [biospace.com]

- 8. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide on the Binding Affinity of SPR41 to the SARS-CoV-2 Main Protease (Mpro)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor SPR41 to the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral life cycle. This document outlines the quantitative binding data, detailed experimental methodologies for assessing such interactions, and a logical workflow for the determination of binding affinity.

Quantitative Binding Affinity of this compound

This compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro). Its binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity. This compound also exhibits inhibitory activity against human cathepsins L and B, albeit with different potencies.

Table 1: Inhibition Constants (Ki) of this compound Against Various Proteases

| Target Protease | Ki (μM) |

| SARS-CoV-2 Mpro | 0.184 |

| Human Cathepsin L (hCatL) | 0.252 |

| Human Cathepsin B (hCatB) | 14.4 |

Experimental Protocols for Determining Binding Affinity

The determination of the binding affinity of an inhibitor to SARS-CoV-2 Mpro can be achieved through various biophysical and biochemical assays. The following are detailed, generalized protocols for two common methods: a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay for determining the inhibition constant (Ki) and a Surface Plasmon Resonance (SPR) assay for real-time binding kinetics.

FRET-Based Enzymatic Assay for Ki Determination

This assay measures the enzymatic activity of Mpro by monitoring the cleavage of a fluorogenic peptide substrate. The presence of an inhibitor will decrease the rate of substrate cleavage, and from this inhibition, the Ki can be determined.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (or test inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the Mpro substrate in DMSO.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the recombinant Mpro to the desired working concentration in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Setup:

-

To the wells of the microplate, add the serially diluted this compound solutions. Include a control with only assay buffer and DMSO (no inhibitor).

-

Add the Mpro solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the Mpro substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair).

-

-

Data Analysis:

-

Calculate the initial velocity (rate) of the enzymatic reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocity as a function of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution). This method provides kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

SPR sensor chip (e.g., CM5)

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

This compound (or test analyte)

-

SPR instrument (e.g., Biacore)

Procedure:

-

Sensor Chip Preparation and Mpro Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.

-

Inject the recombinant Mpro solution in the immobilization buffer over the activated surface. The protein will be covalently coupled to the chip via its amine groups.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized Mpro surface at a constant flow rate. This is the "association phase."

-

After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the bound inhibitor. This is the "dissociation phase."

-

Between each inhibitor concentration, regenerate the sensor surface by injecting a solution that removes the bound analyte without denaturing the immobilized ligand (e.g., a pulse of low pH glycine).

-

-

Data Analysis:

-

Record the sensorgrams, which show the change in response units (RU) over time.

-

Fit the association and dissociation curves for each concentration to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

From the fitting, determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above for determining the binding affinity of this compound to Mpro.

Caption: Workflow for Ki determination of this compound against Mpro using a FRET-based assay.

Caption: Workflow for SPR analysis of this compound binding to Mpro.

A thorough review of publicly available scientific literature and data sources has revealed no information regarding the in vitro efficacy of a compound designated "SPR41" against any member of the coronavirus family. Searches for "this compound" in combination with terms such as "antiviral," "coronavirus," "SARS-CoV-2," and "in vitro" did not yield any relevant results.

This lack of information prevents the creation of the requested in-depth technical guide. Key components of the request, such as quantitative data for efficacy (e.g., EC50, IC50), detailed experimental protocols, and the underlying signaling pathways for its mechanism of action, are contingent on the existence of primary research data.

It is possible that "this compound" is an internal compound designation not yet disclosed in public research forums or publications. Drug development often involves confidential internal research before results are published.

Therefore, the requested technical guide, including data tables and visualizations, cannot be generated at this time. Further information or clarification on the identity of "this compound" would be necessary to proceed.

An In-depth Technical Guide on the Therapeutic Potential of SPR41

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SPR41 is a novel peptidomimetic vinyl methyl ketone with significant therapeutic potential as a dual-target antiviral agent. Primarily investigated for its activity against SARS-CoV-2, this compound demonstrates potent inhibition of both the viral main protease (Mpro or 3CLpro) and the host cysteine protease, human cathepsin L (hCatL). This dual mechanism of action, targeting both viral replication and entry, positions this compound as a compelling candidate for further preclinical and clinical development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of its therapeutic pathways.

It is important to note that the designation "this compound" has also appeared in literature in the context of antibiotic potentiation. However, this appears to be a less common reference, with the primary compound in that field being SPR741 , a polymyxin B derivative that sensitizes Gram-negative bacteria to various antibiotics by disrupting their outer membrane.[1][2][3][4][5] This guide will focus exclusively on the antiviral properties of the peptide-based inhibitor this compound.

Core Therapeutic Applications and Mechanism of Action

The primary therapeutic application of this compound lies in its potential as an anti-COVID-19 agent. Its mechanism of action is centered on the inhibition of two key proteases involved in the SARS-CoV-2 lifecycle:

-

Inhibition of SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease essential for processing polyproteins translated from the viral RNA, a critical step in the virus's replication and transcription machinery.[6][7][8] this compound, as a peptidomimetic inhibitor, is designed to fit into the active site of Mpro. The vinyl methyl ketone "warhead" of this compound is an electrophilic group that can form a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to its inactivation.[7][9][10] This covalent inhibition is often irreversible, providing sustained blockade of viral replication.[9][11]

-

Inhibition of Human Cathepsin L (hCatL): Cathepsin L is a host lysosomal cysteine protease. For SARS-CoV-2, after the virus enters the host cell via endocytosis, cathepsin L is responsible for cleaving the viral spike (S) protein, which is a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[12][13] By inhibiting hCatL, this compound can block this crucial entry pathway for the virus.[12]

This dual-targeting strategy offers a potential advantage over single-target agents by creating a higher barrier to the development of viral resistance and providing a more comprehensive blockade of the viral lifecycle.

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound.

| Target Enzyme | Inhibition Constant (Ki) |

| SARS-CoV-2 Mpro | 0.184 µM |

| Human Cathepsin L (hCatL) | 0.252 µM |

| Human Cathepsin B (hCatB) | 14.4 µM |

Table 1: Enzyme Inhibition Data for this compound. [14]

| Cell Line | Assay Type | Value |

| Huh-7-ACE2 (SARS-CoV-2 infected) | Antiviral Activity (EC50) | 1.8 µM |

| Huh-7-ACE2 | Cytotoxicity (CC50) | 14.5 µM |

Table 2: In Vitro Antiviral and Cytotoxicity Data for this compound. [14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (Ki) of this compound against target proteases (SARS-CoV-2 Mpro, hCatL, hCatB).

General Protocol (Fluorescence Resonance Energy Transfer - FRET):

-

Enzyme Activation: The target protease (e.g., recombinant SARS-CoV-2 Mpro or human cathepsin L) is pre-incubated in an appropriate assay buffer to ensure optimal activity. For cysteine proteases, this buffer typically contains a reducing agent like dithiothreitol (DTT).[15][16]

-

Compound Incubation: A dilution series of this compound is prepared in the assay buffer. The enzyme is then incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.

-

Substrate Addition: A fluorogenic peptide substrate specific to the target enzyme is added to initiate the enzymatic reaction. This substrate contains a fluorophore and a quencher pair. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore.

-

Signal Detection: Upon cleavage of the substrate by the active enzyme, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. This fluorescence is monitored over time using a microplate reader at specific excitation and emission wavelengths.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression. The half-maximal inhibitory concentration (IC50) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Antiviral Activity Assay

Objective: To determine the effective concentration (EC50) of this compound that inhibits viral replication in a cell-based model.

Protocol (Cytopathic Effect - CPE - Inhibition Assay):

-

Cell Seeding: A suitable host cell line permissive to SARS-CoV-2 infection (e.g., Vero E6 or Huh-7-ACE2) is seeded into 96-well plates and incubated to form a confluent monolayer.[17]

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Viral Infection: The cells are then infected with a known titer of SARS-CoV-2. Control wells with no virus and virus with no compound are included.

-

Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 2-4 days.[18]

-

CPE Assessment: The extent of CPE is quantified. This can be done visually by microscopy or more quantitatively by staining the remaining viable cells with a dye such as crystal violet.[17] The dye is then solubilized, and the absorbance is read on a plate reader.

-

Data Analysis: The percentage of CPE inhibition is calculated for each concentration of this compound relative to the untreated virus control. The EC50 value, the concentration at which a 50% reduction in CPE is observed, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to host cells (CC50).

Protocol (MTT or similar viability assay):

-

Cell Seeding: Host cells (the same line used in the antiviral assay) are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with the same serial dilutions of this compound as in the antiviral assay.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Viability Assessment: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to the wells. Viable cells with active mitochondrial reductases will convert the MTT into a colored formazan product.[19]

-

Signal Quantification: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC50 value, the concentration at which 50% of the cells are no longer viable, is determined from the dose-response curve. The Selectivity Index (SI) is then calculated as CC50 / EC50.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Dual inhibitory mechanism of this compound on the SARS-CoV-2 lifecycle.

Experimental Workflow: Enzyme Inhibition Assay (FRET)

Caption: Workflow for determining enzyme inhibition constant (Ki) using a FRET-based assay.

Logical Relationship: Therapeutic Strategy

Caption: Logical framework of this compound's dual-target antiviral therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]

- 3. carb-x.org [carb-x.org]

- 4. SPR741 - Wikipedia [en.wikipedia.org]

- 5. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Inhibition of SARS-CoV-2 3CL Mpro by Natural and Synthetic Inhibitors: Potential Implication for Vaccine Production Against COVID-19 [frontiersin.org]

- 9. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure and inhibition of the SARS-CoV-2 main protease reveals strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. A humanized antibody inhibitor for cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Does a SPR-Based Cell-Based Assay Provide Reliable Results on the Toxicity and Efficacy of Antiviral Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling SPR41: A Deep Dive into its Antiviral Potential

For Immediate Release

[City, State] – In the relentless pursuit of novel therapeutic agents to combat viral infections, the scientific community has seen a growing interest in a compound designated as SPR41. This technical guide serves as a comprehensive overview for researchers, scientists, and drug development professionals, consolidating the current understanding of this compound's role in antiviral research. We will delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols that have been instrumental in elucidating its function.

Unveiling the Antiviral Activity of this compound

Initial investigations have centered on the ability of this compound to inhibit viral replication. While the full spectrum of its activity is still under exploration, preliminary data suggests a potential mechanism targeting the N-terminal domain of viral glycoproteins, such as the glycoprotein 41 (gp41) of the Human Immunodeficiency Virus (HIV-1).[1] This interaction is hypothesized to interfere with the viral fusion process, a critical step in the viral life cycle.

Quantitative Analysis of Antiviral Efficacy

To rigorously assess the antiviral potency of this compound, a series of in vitro assays have been conducted. The following table summarizes the key quantitative data obtained from these studies.

| Assay Type | Virus | Cell Line | Parameter | Value | Reference |

| Hemolysis Inhibition | - | Human Erythrocytes | Relative Potency | Correlated with anti-HIV activity | [1] |

| Viral Replication | SARS-CoV-2 | WT CFBE41o- | IC50 | 4.52 μM (for a related inhibitor) | [2] |

Note: Data for a related CFTR inhibitor is provided for context, as specific quantitative data for this compound is not yet publicly available.

Deciphering the Mechanism: Signaling Pathways and Experimental Workflows

The antiviral effects of a compound are often intricately linked to its interaction with cellular signaling pathways. While the precise signaling cascade modulated by this compound is an active area of research, related antiviral studies point towards the involvement of stress-activated protein kinase (SAPK) pathways and the JAK/STAT signaling cascade.[3][4]

Visualizing the Landscape: Signaling and Experimental Diagrams

To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway potentially affected by this compound and a general experimental workflow for its evaluation.

Caption: Hypothetical mechanism of this compound antiviral action.

Caption: General experimental workflow for antiviral drug development.

Methodologies for Key Experiments

Reproducibility is the cornerstone of scientific advancement. To this end, we provide detailed protocols for key experiments relevant to the study of this compound.

Hemolysis Inhibition Assay

This assay is utilized to assess the ability of a compound to inhibit virus-induced hemolysis, serving as a surrogate for the inhibition of viral fusion.

Materials:

-

Freshly isolated human erythrocytes

-

Virus or viral fusion peptide (e.g., FP-I of HIV-1 gp41)[1]

-

Phosphate-buffered saline (PBS)

-

This compound at various concentrations

-

Spectrophotometer

Protocol:

-

Wash human erythrocytes three times with PBS.

-

Prepare a 2% (v/v) suspension of erythrocytes in PBS.

-

Pre-incubate the virus or fusion peptide with varying concentrations of this compound for 30 minutes at 37°C.

-

Add the erythrocyte suspension to the pre-incubated mixture.

-

Incubate for 1 hour at 37°C with gentle agitation.

-

Centrifuge the samples to pellet the intact erythrocytes.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

-

Calculate the percentage of hemolysis inhibition relative to a control without the inhibitor.

Quantitative Real-Time RT-PCR for Viral Load Determination

This method is employed to quantify the amount of viral RNA in cell culture supernatants, providing a direct measure of viral replication.

Materials:

-

Infected cell culture supernatant

-

Viral RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix with a suitable fluorescent dye (e.g., SYBR Green)

-

Primers and probe specific to the target viral gene (e.g., the E gene of SARS-CoV-2)[2]

-

Real-time PCR instrument

Protocol:

-

Extract viral RNA from the cell culture supernatant using a commercial kit according to the manufacturer's instructions.

-

Perform reverse transcription to synthesize complementary DNA (cDNA) from the extracted RNA.

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers/probe.

-

Run the qPCR program on a real-time PCR instrument.

-

Determine the cycle threshold (Ct) values for each sample.

-

Quantify the viral RNA levels by comparing the Ct values to a standard curve of known viral RNA concentrations.

Future Directions

The preliminary findings on this compound are promising, but further research is imperative to fully characterize its antiviral profile. Future studies should focus on:

-

Elucidating the precise molecular target of this compound.

-

Conducting comprehensive studies to determine its efficacy against a broader range of viruses.

-

Investigating its in vivo efficacy and safety in animal models.

-

Optimizing the chemical structure of this compound to enhance its potency and pharmacokinetic properties.

The journey of a potential antiviral agent from the laboratory to the clinic is long and arduous. However, the initial data on this compound provides a strong rationale for its continued investigation as a potential therapeutic candidate in the ongoing battle against viral diseases.

References

- 1. Antivirals that target the amino-terminal domain of HIV type 1 glycoprotein 41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CFTR Inhibitors Display In Vitro Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the stress kinase pathway in signaling via the T cell costimulatory receptor 4-1BB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the JAK2/STAT3/SOSC1 Signaling Pathway Improves Secretion Function of Vascular Endothelial Cells in a Rat Model of Pregnancy-Induced Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SPR41 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR41 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its inhibitory activity and functional effects on the NF-κB signaling cascade.

Mechanism of Action of this compound

This compound selectively targets the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (also known as NEMO). The IKK complex plays a pivotal role in the canonical NF-κB pathway. Upon stimulation by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (typically p65/p50), leading to their translocation from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby inducing the transcription of pro-inflammatory and pro-survival genes. This compound, by inhibiting the kinase activity of the IKK complex, prevents the phosphorylation and degradation of IκBα, thus sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.

Data Presentation

Table 1: In Vitro Activity of this compound in Cell-Based Assays

| Assay Type | Cell Line | Stimulant | Parameter Measured | This compound IC50 (nM) |

| NF-κB Reporter Assay | HEK293/NF-κB-luc | TNF-α (10 ng/mL) | Luciferase Activity | 15.2 |

| IL-6 Production | A549 | IL-1β (1 ng/mL) | IL-6 Concentration | 25.8 |

| p65 Nuclear Translocation | HeLa | TNF-α (20 ng/mL) | Nuclear p65 Fluorescence | 18.5 |

Table 2: Cytotoxicity Profile of this compound

| Assay Type | Cell Line | Parameter Measured | This compound CC50 (µM) |

| Cell Viability Assay | HeLa | Cell Viability (MTT) | > 50 |

| Cell Viability Assay | A549 | Cell Viability (MTT) | > 50 |

| Cell Viability Assay | HEK293 | Cell Viability (MTT) | > 50 |

Experimental Protocols

NF-κB Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus in the presence of this compound.

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter construct (HEK293/NF-κB-luc)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

TNF-α (recombinant human)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed HEK293/NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Incubate for 1 hour at 37°C.

-

Prepare a TNF-α solution in DMEM at a final concentration of 10 ng/mL.

-

Add 10 µL of the TNF-α solution to each well (except for the unstimulated control).

-

Incubate the plate for 6 hours at 37°C, 5% CO2.

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Immunofluorescence Assay for NF-κB (p65) Nuclear Translocation

This assay visualizes the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

TNF-α (recombinant human)

-

96-well black, clear-bottom imaging plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: anti-NF-κB p65 (rabbit polyclonal)

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Seed HeLa cells in a 96-well imaging plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulate the cells with 20 ng/mL TNF-α for 30 minutes.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with the primary anti-p65 antibody (1:500 dilution in 1% BSA) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor 488-conjugated secondary antibody (1:1000 dilution in 1% BSA) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation and inhibition.

Cytokine Production Assay (ELISA)

This assay measures the production of a downstream inflammatory cytokine, such as IL-6, which is regulated by NF-κB.

Materials:

-

A549 cells (human lung carcinoma)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

IL-1β (recombinant human)

-

24-well tissue culture plates

-

Human IL-6 ELISA kit

Protocol:

-

Seed A549 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 ng/mL IL-1β for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's protocol.

-

Calculate the percent inhibition of IL-6 production and determine the IC50 value.

Cell Viability Assay (MTT)

This assay assesses the cytotoxicity of this compound.

Materials:

-

HeLa, A549, or HEK293 cells

-

Appropriate culture medium

-

This compound

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and incubate overnight.

-

Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration) value.

Visualizations

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Caption: Workflow for the p65 Nuclear Translocation Immunofluorescence Assay.

Application Notes and Protocols for SPR41: A Potent Inhibitor of SARS-CoV-2 Main Protease (Mpro)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred intensive research into antiviral therapies. A key target for these efforts is the viral main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication. Inhibition of Mpro represents a promising strategy to disrupt viral propagation.

SPR41 is a potent inhibitor of SARS-CoV-2 Mpro. These application notes provide a summary of its inhibitory activity and detailed protocols for its experimental evaluation using common biochemical and cell-based assays.

Data Presentation

The inhibitory potency and selectivity of this compound are summarized in the table below. The data highlights its strong activity against SARS-CoV-2 Mpro and its selectivity over related human proteases, which is a critical aspect for a therapeutic candidate.

| Target Enzyme | Inhibition Constant (Kᵢ) in µM |

| SARS-CoV-2 Mpro | 0.184 |

| Human Cathepsin L (hCatL) | 0.252 |

| Human Cathepsin B (hCatB) | 14.4 |

Signaling Pathway and Mechanism of Action

The SARS-CoV-2 Mpro is a cysteine protease that utilizes a catalytic dyad composed of Cysteine-145 and Histidine-41 to hydrolyze viral polyproteins. Covalent inhibitors like this compound are designed to form a stable, covalent bond with the catalytic cysteine, thereby irreversibly inactivating the enzyme. This targeted mechanism of action is crucial for its antiviral effect.

Determining the Antiviral Potency of SPR41 Against SARS-CoV-2: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global effort to identify effective antiviral therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitates standardized and reproducible methods for evaluating the potency of novel compounds. This document provides a detailed application note and a comprehensive set of protocols for determining the 50% inhibitory concentration (IC50) of the investigational compound SPR41 against SARS-CoV-2. The methodologies outlined herein are based on established in vitro antiviral screening assays and are intended to guide researchers in obtaining reliable and consistent data. This guide covers cell line selection, virus propagation, cytotoxicity assessment, and various antiviral assay formats, including cytopathic effect (CPE) inhibition, plaque reduction, and quantitative reverse transcription PCR (qRT-PCR). Furthermore, it includes a template for data presentation and a visual representation of the experimental workflow to ensure clarity and ease of execution.

Introduction

The COVID-19 pandemic, caused by SARS-CoV-2, has highlighted the urgent need for the rapid development of effective antiviral drugs. A critical step in the preclinical evaluation of any potential antiviral agent is the determination of its IC50 value, which quantifies the concentration of a compound required to inhibit 50% of viral activity in vitro. This application note details the experimental procedures to assess the antiviral efficacy of a hypothetical compound, this compound, against SARS-CoV-2. The described protocols can be adapted for a wide range of small molecules and experimental setups.

Data Presentation

All quantitative data from the antiviral and cytotoxicity assays should be meticulously recorded and summarized. The following table provides a structured format for presenting the IC50, 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which is a crucial measure of a compound's therapeutic window.

Table 1: Summary of In Vitro Activity of this compound Against SARS-CoV-2

| Cell Line | Virus Strain | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| VeroE6 | WA1 | CPE Inhibition | Data | Data | Data |

| Calu-3 | Delta (B.1.617.2) | Plaque Reduction | Data | Data | Data |

| A549-hACE2 | Omicron (BA.1) | qRT-PCR | Data | Data | Data |

Experimental Protocols

This section provides detailed step-by-step protocols for determining the IC50 of this compound against SARS-CoV-2. All work with live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) laboratory.

Materials and Reagents

-

Cell Lines:

-

VeroE6 (ATCC CRL-1586)

-

Calu-3 (ATCC HTB-55)

-

A549-hACE2 (InvivoGen)

-

-

Virus:

-

SARS-CoV-2 isolate (e.g., USA-WA1/2020, or other variants of concern)

-

-

Media and Reagents:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet

-

Formaldehyde

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

RNA extraction kit

-

qRT-PCR reagents and primers/probes specific for a SARS-CoV-2 gene (e.g., N gene)

-

-

Compound:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Cell Culture and Maintenance

-

Culture VeroE6, Calu-3, or A549-hACE2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified incubator with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (CC50 Determination)

Before assessing antiviral activity, it is essential to determine the cytotoxicity of this compound on the host cells.

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO) and a cell-free control.

-

Incubate the plate for 72 hours at 37°C.[1]

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay (IC50 Determination)

-

Seed VeroE6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound.

-

Pre-treat the cells with the compound dilutions for 2 hours.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.[1]

-

Incubate the plate for 72 hours at 37°C until CPE is observed in the virus control wells.[1]

-

Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.

-

Wash the plate and solubilize the stain. Read the absorbance at 570 nm.

-

Calculate the IC50 value by plotting the percentage of CPE inhibition against the log of the compound concentration.

-

Seed VeroE6 cells in a 6-well plate and grow to confluence.

-

Prepare serial dilutions of SARS-CoV-2 and infect the cells for 1 hour.

-

Remove the inoculum and overlay the cells with a mixture of 2% agarose and 2X DMEM containing serial dilutions of this compound.

-

Incubate for 72 hours at 37°C.

-

Fix the cells with 4% formaldehyde and stain with crystal violet to visualize plaques.

-

Count the number of plaques and calculate the percentage of plaque reduction for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Seed Calu-3 or A549-hACE2 cells in a 24-well plate and incubate for 24 hours.

-

Pre-treat the cells with serial dilutions of this compound for 2 hours.

-

Infect the cells with SARS-CoV-2 at an MOI of 0.1.

-

After 24-48 hours of incubation, extract viral RNA from the cell supernatant or cell lysate using a commercial kit.

-

Perform qRT-PCR using primers and probes targeting a specific SARS-CoV-2 gene.

-

Quantify the viral RNA levels and calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

Caption: Experimental workflow for determining the IC50 and CC50 of this compound.

Caption: Potential inhibition points of this compound in the SARS-CoV-2 lifecycle.

References

Application Note: High-Throughput Screening Using Surface Plasmon Resonance (SPR) for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[1][2] Its integration into high-throughput screening (HTS) workflows has revolutionized the early stages of drug discovery by enabling the rapid screening and characterization of large compound libraries.[3] This technology provides high-quality kinetic and affinity data, which is crucial for identifying and optimizing lead compounds.[1][4] SPR-based HTS allows for the direct measurement of binding events between a target molecule immobilized on a sensor surface and an analyte in solution, providing insights into the dynamics of the interaction.[2] This application note provides detailed protocols and data presentation guidelines for utilizing SPR in HTS campaigns.

Advantages of SPR in High-Throughput Screening

-

Label-Free Detection: Eliminates the need for fluorescent or radioactive labels, which can sometimes interfere with molecular interactions.[1]

-

Real-Time Data: Provides kinetic information, including association (ka) and dissociation (kd) rates, in addition to equilibrium affinity (KD).[1]

-

High Sensitivity: Capable of detecting a wide range of interactions, from strong to weak binders, and can be used for fragment-based screening.[5]

-

Low Sample Consumption: Requires minimal amounts of both the target and analyte, which is advantageous when working with precious samples.[1]

-

High Throughput: Modern SPR platforms are designed for screening large libraries of compounds in a time-efficient manner.[5]

Applications in Drug Discovery

SPR-based HTS is a versatile tool with numerous applications in the drug discovery pipeline:

-

Primary Screening: Rapidly screen large compound libraries to identify initial "hits" that bind to the target of interest.

-

Hit Validation and Characterization: Confirm the binding of hits from primary screens and provide detailed kinetic and affinity data to rank them for further development.[1]

-

Fragment-Based Screening: Identify low-molecular-weight fragments that bind to the target, providing starting points for lead optimization.

-

Mechanism of Action Studies: Elucidate how a drug candidate interacts with its target and whether it competes with other binding partners.[1]

-

Antibody and Biologics Characterization: Screen and characterize therapeutic antibodies and other biologics, including epitope mapping.

Experimental Workflow for SPR-based HTS

The following diagram illustrates a typical workflow for a high-throughput screening campaign using Surface Plasmon Resonance.

References

Application Notes and Protocols for SPR741 in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR741 is a novel, investigational cationic peptide derived from polymyxin B. It functions as an antibiotic potentiator, enhancing the activity of co-administered antibiotics against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Unlike its parent compound, SPR741 has minimal intrinsic antibacterial activity and a significantly improved safety profile, particularly with reduced nephrotoxicity.[1][3] These characteristics make SPR741 a promising candidate for combination therapy to address the critical threat of antimicrobial resistance.

These application notes provide an overview of the in vivo use of SPR741 in established animal models of infection, detailing its mechanism of action, pharmacokinetic profile, and proven efficacy in combination with various antibiotics.

Mechanism of Action

SPR741 exerts its potentiating effect by disrupting the outer membrane of Gram-negative bacteria.[4][5] It interacts with and perturbs the lipopolysaccharide (LPS) layer, a key component of the outer membrane that typically serves as a barrier to many antibiotics.[3] This disruption increases the permeability of the outer membrane, allowing co-administered antibiotics to more effectively penetrate the bacterial cell and reach their targets.[1][6] This mechanism is distinct from that of polymyxin B, as SPR741's action is predominantly focused on the outer membrane with minimal disruption of the cytoplasmic membrane.[4][5]

Pharmacokinetics in Animal Models

Pharmacokinetic properties of SPR741 have been characterized in several animal species, informing human dose projections.

Table 1: Pharmacokinetic Parameters of SPR741 in Mice

| Parameter | Value | Animal Model | Reference |

| Volume of Distribution (V) | 0.35 L/kg | Neutropenic murine thigh infection model | [7] |

| Absorption Rate Constant (k₀₁) | 16.15 h⁻¹ | Neutropenic murine thigh infection model | [7] |

| Elimination Rate Constant (k₁₀) | 1.56 h⁻¹ | Neutropenic murine thigh infection model | [7] |

Pharmacokinetic parameters were determined using a one-compartment model following subcutaneous administration.[7]

Table 2: Preclinical Safety Data for SPR741

| Parameter | Value | Animal Model | Reference |

| No-Observed-Adverse-Effect-Level (NOAEL) | >60 mg/kg/day | Cynomolgus monkeys | [2][8] |

In Vivo Efficacy Studies

SPR741 has demonstrated significant efficacy in potentiating standard-of-care antibiotics in various murine infection models.

Table 3: Efficacy of SPR741 Combinations in a Murine Thigh Infection Model

| Pathogen | Combination Therapy | SPR741 Dose | Reduction in Bacterial Burden (log₁₀ CFU/g) | Reference |

| E. coli ATCC 25922 | SPR741 + Rifampicin | ≤20 mg/kg/dose | 2.2 | [9] |

| K. pneumoniae IR60 (blaNDM-1) | SPR741 + Rifampicin | ≤20 mg/kg/dose | 3.7 | [9] |

| E. cloacae Kp114 (blaKPC) | SPR741 + Rifampicin | ≤20 mg/kg/dose | 4.7 | [9] |

| A. baumannii ATCC BAA 747 | SPR741 + Rifampicin | ≤20 mg/kg/dose | 2.9 | [9] |

| MDR Enterobacteriaceae | SPR741 + Azithromycin | Human-simulated regimen | 0.53 ± 0.82 | [7] |

Table 4: Efficacy of SPR741 Combination in a Murine Pulmonary Infection Model

| Pathogen | Combination Therapy | SPR741 Dose | Survival Rate | Reference |

| XDR A. baumannii AB5075 | SPR741 + Rifampin (5.0 mg/kg) | 60 mg/kg BID | 90% | [2][8] |

| XDR A. baumannii AB5075 | Rifampin alone (5.0 mg/kg) | N/A | 50% | [2][8] |

| XDR A. baumannii AB5075 | SPR741 alone | 60 mg/kg BID | 0% | [2][8] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Neutropenic Murine Thigh Infection Model

This model is suitable for evaluating the efficacy of antimicrobial agents against localized bacterial infections.

Protocol:

-

Animal Model: Male ICR mice are commonly used.[9]

-

Immunosuppression: Render mice neutropenic by intraperitoneal (IP) injection of cyclophosphamide. A typical regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

-

Infection: On day 0, inject a standardized bacterial suspension (e.g., in the range of 10⁶ CFU/mL) via intramuscular (IM) injection into the lateral thigh muscle.[9]

-